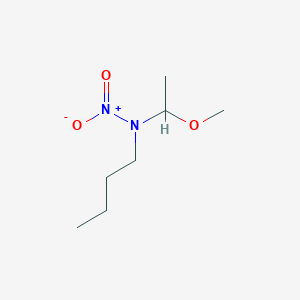

N-Butyl-N-(1-methoxyethyl)nitramide

Description

Properties

CAS No. |

92667-25-9 |

|---|---|

Molecular Formula |

C7H16N2O3 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

N-butyl-N-(1-methoxyethyl)nitramide |

InChI |

InChI=1S/C7H16N2O3/c1-4-5-6-8(9(10)11)7(2)12-3/h7H,4-6H2,1-3H3 |

InChI Key |

MBOKYNXWYWAYFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C(C)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Investigations of N Butyl N 1 Methoxyethyl Nitramide Reactions

Reaction Pathways of Nitramide (B1216842) Formation

The synthesis of N-Butyl-N-(1-methoxyethyl)nitramide involves the formation of a nitrogen-nitro group (N-NO₂) bond on a secondary amine precursor. The two most probable mechanistic routes are electrophilic nitration and nucleophilic substitution.

Electrophilic nitration is the most common method for synthesizing nitramines. This pathway involves the reaction of the corresponding secondary amine, N-Butyl-N-(1-methoxyethyl)amine, with a potent nitrating agent.

The reaction typically proceeds using a mixed acid system, such as nitric acid (HNO₃) and a stronger acid catalyst like sulfuric acid (H₂SO₄). The catalyst protonates nitric acid, leading to the formation of water and the highly electrophilic nitronium ion ([NO₂]⁺). masterorganicchemistry.com

Mechanism Steps:

Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻

H₂NO₃⁺ → [NO₂]⁺ + H₂O

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the precursor amine, N-Butyl-N-(1-methoxyethyl)amine, attacks the electrophilic nitronium ion. This forms a new N-N bond and results in a protonated nitramine intermediate.

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the nitrogen atom, yielding the neutral this compound product and regenerating the acid catalyst. youtube.com

A significant challenge in this synthesis is the potential for degradation of the precursor amine under harsh acidic conditions, particularly the acid-catalyzed cleavage of the ether bond. A related compound, N-butyl-N-nitroxyethylnitramine (Butyl-NENA), is synthesized using a mixture of nitric acid and acetic anhydride (B1165640), which generates acetyl nitrate (B79036) as a milder nitrating agent. researchgate.net This suggests that similar milder conditions might be necessary for the successful synthesis of the title compound to avoid side reactions.

A less common but mechanistically viable route to nitramides involves nucleophilic substitution. This approach could proceed via two main hypothetical pathways.

Pathway A: Nitration of an N-haloamine

Halogenation of the Precursor Amine: The secondary amine, N-Butyl-N-(1-methoxyethyl)amine, is first converted to an N-haloamine (e.g., N-Butyl-N-(1-methoxyethyl)-N-chloroamine) using a reagent like N-chlorosuccinimide (NCS).

Nucleophilic Attack by Nitrite (B80452): The N-haloamine is then treated with a source of the nitrite ion (NO₂⁻), such as sodium nitrite. The nitrite ion acts as a nucleophile, displacing the chloride ion to form the target nitramide.

Pathway B: Alkylation of a Nitramide Salt

Formation of an N-nitramide anion: A simpler primary nitramine, such as N-butylnitramine, is deprotonated with a base to form its corresponding anion.

Alkylation: This anion then acts as a nucleophile, attacking an electrophilic alkylating agent like 1-chloroethyl methyl ether to form the final product.

The success of these routes would depend heavily on managing the stability of the intermediates and avoiding competing elimination or rearrangement reactions.

Decomposition Mechanisms of this compound

The decomposition of nitramines is a critical area of study, particularly for those used as energetic materials. The pathways are highly dependent on conditions such as temperature and the presence of catalysts.

For most secondary nitramines, the primary and rate-determining step in thermal decomposition is the homolytic cleavage (homolysis) of the relatively weak N-NO₂ bond. researchgate.net This bond has a dissociation energy typically in the range of 159-175 kJ/mol. researchgate.net

Mechanism Steps:

Initial N-NO₂ Bond Homolysis: Upon heating, the N-NO₂ bond breaks, generating two radical species: an aminyl radical and a nitrogen dioxide radical.

CH₃CH₂CH₂CH₂N(C(CH₃)OCH₃)NO₂ → CH₃CH₂CH₂CH₂N(C(CH₃)OCH₃)• + •NO₂

Secondary Reactions: These initial radicals can undergo a complex series of secondary reactions, including:

Hydrogen Abstraction: The highly reactive radicals can abstract hydrogen atoms from the alkyl or methoxyethyl groups, leading to the formation of various smaller molecules.

Radical Recombination and Disproportionation: Radicals can combine or transfer atoms to form stable products or other reactive intermediates.

Ether Cleavage: The ether linkage may also fragment, particularly at elevated temperatures.

The following table outlines the potential primary bond cleavages and their estimated bond dissociation energies (BDEs), which influence the initial decomposition steps.

| Bond | Type of Cleavage | Estimated BDE (kJ/mol) | Implication |

| N-NO₂ | Homolysis | 159 - 175 | The weakest bond, making it the most likely initial point of decomposition. researchgate.net |

| C-O (ether) | Homolysis | ~355 | Stronger than the N-N bond, cleavage is less likely to be the primary step but can occur in secondary reactions. |

| C-N | Homolysis | ~330 | Stronger than the N-N bond, less likely to be the initial step. |

Note: BDE values are estimates based on analogous structures; specific experimental values for the title compound are not available.

Base-Catalyzed Decomposition: The base-catalyzed decomposition of the parent compound, nitramide (NH₂NO₂), is well-documented and proceeds via deprotonation. rsc.orgrsc.orgscilit.comacs.org While this compound lacks the acidic N-H protons of primary nitramide, it possesses α-protons on the methoxyethyl group that could be susceptible to deprotonation by a strong base.

A plausible mechanism involves the formation of a carbanion, which could induce elimination or rearrangement.

Proton Abstraction: A strong base (B⁻) removes a proton from the carbon adjacent to the nitrogen.

Elimination/Rearrangement: The resulting anion could trigger an elimination reaction to form an enamine derivative and release the nitrite ion, or undergo complex rearrangements.

Acid-Catalyzed Decomposition: In the presence of a strong acid, several reaction pathways are conceivable, primarily involving protonation at one of the oxygen atoms.

Protonation of the Ether Oxygen: Protonation of the methoxy (B1213986) group's oxygen atom would make it a good leaving group (methanol). Subsequent cleavage of the C-O bond would generate a resonance-stabilized N-acyliminium-like cation, which would be highly susceptible to hydrolysis.

Protonation of the Nitro Group: Protonation of one of the nitro group's oxygen atoms could facilitate N-N bond cleavage, similar to the thermal pathway but at a lower temperature. This could also lead to hydrolysis, ultimately yielding the secondary amine, nitrous acid, and other degradation products.

Reactivity Profiling in Organic Transformations

The combination of functional groups in this compound suggests potential utility in various organic transformations, although specific applications have not been reported.

Source of Radicals: As noted in its thermal decomposition profile, the compound can serve as a precursor to nitrogen dioxide (•NO₂) and aminyl radicals. This could potentially be exploited for initiating radical polymerization or for use in radical-mediated C-H functionalization reactions.

Reduction of the Nitro Group: The nitro group is readily reducible to various other nitrogen-containing functionalities. Controlled reduction could potentially yield the corresponding N-nitrosamine or hydrazine (B178648) derivative, which are valuable intermediates in organic synthesis.

Energetic Material: The presence of the nitramine functional group (a "plastexplophore") suggests the compound may possess energetic properties, similar to other nitramines like RDX and HMX. researchgate.net The oxygen balance and thermal stability would be key determinants of its performance characteristics. The ether group, while potentially lowering thermal stability, could enhance its solubility for use as an energetic plasticizer.

Role as an Intermediate in Multi-Step Syntheses

While dedicated studies on the role of this compound as an intermediate are not extensively documented in publicly available literature, its structure suggests a logical position within multi-step synthetic pathways, particularly in the synthesis of more complex nitramine derivatives or other energetic materials. The formation of this compound would likely proceed through the nitration of the corresponding secondary amine, N-butyl-N-(1-methoxyethyl)amine. This precursor amine could be synthesized through various standard organic chemistry methods, such as the alkylation of butylamine (B146782) with a 1-methoxyethyl halide or a related electrophile.

Once formed, this compound could serve as a key intermediate for further functionalization. The presence of the ether linkage and the alkyl chains offers sites for modification, although the reactivity of the nitramide group itself would be a primary consideration in any subsequent reaction design. For instance, the methoxyethyl group could potentially be deprotected or modified to introduce other functionalities, leading to the synthesis of a library of related nitramine compounds with tailored properties.

The general synthetic approach to analogous compounds, such as N-butyl-N-(2-nitroxyethyl)nitramine (BuNENA), often involves the nitration of a precursor amino alcohol, followed by further reactions. nih.gov This suggests that this compound could be an intermediate in pathways where the methoxy group is either a desired final functionality or a protecting group for a hydroxyl function that is later revealed or modified.

Table 1: Potential Synthetic Precursors and Reactions for this compound

| Precursor | Reagent | Reaction Type | Product |

| N-Butyl-N-(1-methoxyethyl)amine | Nitrating Agent (e.g., HNO₃/Ac₂O) | Nitration | This compound |

| Butylamine | 1-chloro-1-methoxyethane | Nucleophilic Substitution | N-Butyl-N-(1-methoxyethyl)amine |

| N-Butylamine | Acetaldehyde, then NaBH₃CN, MeOH | Reductive Amination | N-Butyl-N-(1-methoxyethyl)amine |

Participation in Cross-Coupling Reactions and Functionalization

Currently, there is a lack of specific research detailing the participation of this compound in cross-coupling reactions. However, the field of cross-coupling has expanded to include a wide variety of nitrogen-containing compounds. The reactivity of the N-N bond in the nitramide moiety and the C-N bonds would be of primary interest.

In theory, the nitrogen atom of the nitramide could potentially act as a nucleophile in certain coupling reactions, although its reactivity would be significantly attenuated by the electron-withdrawing nitro group. More plausible would be reactions that target other parts of the molecule, with the nitramide group being a potentially sensitive functionality that would need to be tolerated by the reaction conditions.

Modern cross-coupling methodologies, such as those catalyzed by nickel, have shown broad applicability in C-N bond formation. nih.gov It is conceivable that future research could explore the derivatization of the butyl or methoxyethyl chains of this compound using such methods, provided the nitramide group remains stable under the reaction conditions. Functionalization could also be envisioned through reactions targeting the α-carbons to the nitrogen or the ether oxygen, although these would likely require specific and carefully optimized conditions to avoid decomposition.

Oxidation-Reduction Chemistry of the Nitramide Moiety

The oxidation-reduction chemistry of the nitramide moiety in this compound is central to its potential applications and stability. The nitro group (-NO₂) contains nitrogen in a high oxidation state, making it susceptible to reduction. This reduction can proceed through various intermediates, such as nitrosamines, hydrazines, and ultimately to the corresponding amine. The specific products would depend on the reducing agent used and the reaction conditions.

Conversely, the amine nitrogen is in a reduced state and could theoretically be further oxidized, though this is less common for nitramides. The presence of the electron-donating alkyl (butyl) and alkoxyethyl (methoxyethyl) groups will influence the electron density on the nitramide nitrogen and, consequently, its redox properties. These groups may modulate the stability and decomposition pathways of the molecule.

Studies on the oxidation of N-alkylated compounds by enzymes like diamine oxidases have shown that the nature of the alkyl group affects the rate of oxidation. nih.gov While not directly studying a nitramide, this research indicates that the butyl group in this compound would likely influence its interaction with biological systems or redox-active chemical species. The ether linkage introduces another potential site for oxidative cleavage, which could be a competing reaction pathway under certain oxidative conditions. Mechanistic studies on the acid-catalyzed cleavage of ether linkages in other contexts suggest that the stability of this bond can be significantly influenced by the surrounding molecular structure. psu.edu

Table 2: Comparison of Related Nitramine Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Noteworthy Characteristics |

| This compound | C₇H₁₆N₂O₃ | Nitramine, Ether | Asymmetric alkyl and alkoxyethyl substituents. |

| N-butyl-N-(2-nitroxyethyl)nitramine (BuNENA) | C₆H₁₃N₃O₅ | Nitramine, Nitrate Ester | Energetic plasticizer used in propellants. nih.gov |

| N,N-Dibutylnitramine | C₈H₁₈N₂O₂ | Nitramine | Symmetrical dialkylnitramine. |

| N-Nitrosodimethylamine (NDMA) | C₂H₆N₂O | Nitrosamine (B1359907) | A well-studied disinfection byproduct with different N-N bonding. psu.edu |

Computational and Theoretical Chemistry Studies on N Butyl N 1 Methoxyethyl Nitramide

Quantum Chemical Calculations of Molecular Structure and Conformation

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. earthlinepublishers.com It offers a good balance between accuracy and computational cost, making it suitable for a range of molecular systems. In the study of nitramine derivatives, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31+G(d)), are commonly employed to optimize molecular geometries and calculate various properties. earthlinepublishers.com For N-Butyl-N-(1-methoxyethyl)nitramide, DFT calculations would be instrumental in determining the equilibrium geometry and understanding the electronic distribution within the molecule. These calculations can also be used to derive properties such as molecular electrostatic potential surfaces, which highlight regions of positive and negative charge and are indicative of reactive sites. nih.gov

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a higher computational expense than DFT. For nitramines, ab initio calculations are crucial for obtaining a precise understanding of their electronic structure and for benchmarking the results from less computationally intensive methods. nih.govnih.gov An ab initio study of this compound would yield a detailed picture of its electronic states and could be used to investigate excited state properties, which are important for understanding decomposition mechanisms initiated by electronic excitation. mountainscholar.org

The presence of flexible alkyl and methoxyethyl groups in this compound means that the molecule can exist in multiple conformations. Conformational analysis is therefore essential to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using quantum chemical methods. The N-butyl group can adopt various staggered conformations (anti and gauche), and the N-(1-methoxyethyl) group also possesses rotational freedom. Understanding the preferred conformations is critical as the molecular shape can significantly influence its crystal packing and, consequently, its physical properties and sensitivity. Computational studies on other nitramines have shown that the conformation of substituent groups can affect the properties of the N-NO2 group. dtic.mil

Table 1: Illustrative Conformational Energy Data for a Generic N-Alkyl-N-alkoxy-nitramide

| Conformer | Dihedral Angle (C-N-N-O) | Relative Energy (kcal/mol) |

| 1 | 180° (anti) | 0.00 |

| 2 | 60° (gauche) | 1.5 |

| 3 | -60° (gauche) | 1.5 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Reaction Energetics and Transition State Analysis

Understanding the decomposition pathways of nitramides is crucial for assessing their stability and potential as energetic materials. Computational methods are invaluable for exploring these complex reaction mechanisms.

A potential energy surface (PES) provides a comprehensive description of the energy of a system as a function of its geometry. By mapping the PES for key reactions of this compound, such as the initial bond-breaking steps in its decomposition, researchers can identify the most likely reaction pathways. The initial decomposition of many nitramines is believed to involve the homolytic cleavage of the N-NO2 bond. nih.gov The PES would reveal the minimum energy path from the reactant to the products, passing through a transition state.

The activation energy is the minimum energy required to initiate a chemical reaction. Calculating the activation energies for the decomposition of this compound is essential for predicting its thermal stability. These calculations involve locating the transition state structure on the potential energy surface and determining its energy relative to the reactant. For nitramines, the activation energy for the initial N-NO2 bond scission is a key parameter. nih.govdtic.mil Various computational methods can be used for these calculations, with the choice of method influencing the accuracy of the results. It has been shown that for some nitramines, the activation energies can be predicted based on their molecular structure. nih.gov

Table 2: Illustrative Calculated Activation Energies for Nitramine Decomposition Pathways

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

| 1 | N-NO2 Bond Homolysis | 40-50 |

| 2 | HONO Elimination | 50-60 |

| 3 | Ring Opening (for cyclic nitramines) | Varies |

Note: This table presents typical ranges of activation energies for nitramine decomposition and is for illustrative purposes only.

Computational Prediction of Reaction Intermediates

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing transient species such as reaction intermediates. nih.gov For nitramines, decomposition pathways are of particular interest, and these are often initiated by the cleavage of the N-NO2 bond. icm.edu.pl Theoretical calculations, particularly those using density functional theory (DFT), can predict the structures, energies, and spectroscopic signatures of intermediates that may be formed during the thermal or photochemical decomposition of this compound. mdpi.com

The primary decomposition of nitramines can proceed through several pathways, with the homolytic cleavage of the N-NO2 bond to form an aminyl radical and nitrogen dioxide (NO2) being a common initial step. icm.edu.plnih.gov Another potential pathway is the elimination of HONO, particularly in the presence of abstractable protons. nih.gov For this compound, the following intermediates would be key species to investigate computationally.

Table 1: Hypothetical Reaction Intermediates in the Decomposition of this compound and Their Significance

| Intermediate Name | Chemical Formula | Formation Pathway | Computational Focus |

| N-Butyl-N-(1-methoxyethyl)aminyl Radical | C7H16NO | Homolytic Cleavage of N-NO2 | Geometry optimization, spin density analysis, subsequent reaction pathways (e.g., C-N or C-C bond cleavage). |

| Nitrogen Dioxide | NO2 | Homolytic Cleavage of N-NO2 | Role as an oxidizer in secondary reactions. |

| Nitrous Acid (HONO) | HNO2 | Concerted elimination or radical recombination | Transition state calculations for the elimination pathway. |

This table presents hypothetical intermediates based on known nitramine decomposition mechanisms. Specific computational data for this compound is not available.

Computational studies would aim to calculate the activation energies for these different decomposition channels to determine the most likely initial steps under various conditions. icm.edu.pl The subsequent reactions of these primary intermediates would also be modeled to build a comprehensive picture of the decomposition cascade.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the behavior of molecules over time, offering insights into intermolecular forces, solvent effects, and conformational dynamics. heraldopenaccess.usresearchgate.net

The reactivity of a nitramine can be significantly influenced by its solvent environment. researchgate.net MD simulations can model the interactions between this compound and various solvent molecules. The presence of the methoxyethyl group, with its ether oxygen, likely imparts a degree of polarity to the molecule, influencing its solubility and the nature of solvent-solute interactions.

Simulations in different solvents (e.g., water, ethanol, non-polar solvents) would reveal how the solvent shell organizes around the nitramine. nih.gov This can affect the stability of the ground state and transition states for decomposition. For instance, polar solvents might stabilize ionic intermediates or transition states, potentially altering the preferred reaction pathway compared to the gas phase or non-polar solvents. numberanalytics.com The ether functionality could also form hydrogen bonds with protic solvents, which would be observable in MD simulations through radial distribution functions. nih.gov

Beyond solvent interactions, non-covalent interactions between this compound molecules themselves are crucial, particularly in the condensed phase. These interactions, including van der Waals forces and dipole-dipole interactions, govern the packing of molecules in a liquid or solid state. nih.govtue.nl The flexible butyl and methoxyethyl chains would lead to a complex conformational landscape, which can be explored using MD.

MD simulations can quantify the strength and nature of these intermolecular forces. bohrium.com For instance, the nitro group is a strong electron-withdrawing group, creating a significant dipole moment in the molecule. The interactions between these dipoles will be a key factor in the condensed-phase behavior. Furthermore, weak hydrogen bonds, such as C-H···O interactions involving the ether oxygen or the nitro group oxygens, could play a role in the molecular assembly. bohrium.comnih.gov

Structure-Reactivity Relationships from a Theoretical Perspective

The chemical reactivity of a nitramine is intrinsically linked to its molecular structure. dtic.mil Computational methods can quantify various molecular properties that correlate with stability and reactivity. nih.govmdpi.com

The substituents on the amine nitrogen have a profound effect on the properties of the nitramine group. rsc.org The this compound has two distinct substituents whose electronic and steric effects can be analyzed computationally.

Butyl Group: This is an electron-donating group through an inductive effect. Electron-donating groups can destabilize the N-NO2 bond by increasing the electron density on the amine nitrogen, which can lead to a lower decomposition temperature compared to nitramines with electron-withdrawing substituents.

Methoxyethyl Group: This group has a more complex influence. The ether oxygen is electronegative and can have an electron-withdrawing inductive effect. However, it can also participate in intramolecular interactions.

Computational calculations of properties such as the N-NO2 bond dissociation energy (BDE) would provide a quantitative measure of the stability. A lower BDE generally correlates with higher sensitivity and lower thermal stability. icm.edu.pl

Table 2: Predicted Influence of Substituents on the Stability of Nitramines

| Substituent | Electronic Effect | Predicted Impact on N-NO2 Bond Strength | Predicted Impact on Thermal Stability |

| Methyl | Weakly electron-donating | Baseline | Baseline |

| Butyl | Electron-donating | Decrease | Decrease |

| Methoxyethyl | Inductively electron-withdrawing (due to ether O), but flexible | Minor increase or decrease depending on conformation | Complex, potentially influenced by intramolecular interactions |

| Trinitromethyl | Strongly electron-withdrawing | Significant increase | Significant increase |

This table is based on general principles of electronic effects and findings from studies on various nitramines. mdpi.com Specific calculated values for this compound are not available.

The distribution of electron density in the molecule is a key determinant of its reactivity. dtic.mil The nitramine nitrogen and the nitro group are the primary reaction centers. Computational methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom.

The electron-donating butyl group would be expected to increase the negative charge on the amine nitrogen, while the electron-withdrawing nitro group pulls electron density away. The methoxyethyl group's effect would be more nuanced. The electrostatic potential surface of the molecule can also be calculated to visualize the electron-rich and electron-poor regions, indicating likely sites for nucleophilic or electrophilic attack. dtic.mil For instance, the oxygen atoms of the nitro group typically exhibit a negative electrostatic potential, making them susceptible to interaction with electrophiles or positive ions. mdpi.com

Advanced Characterization Methodologies for N Butyl N 1 Methoxyethyl Nitramide

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of electromagnetic radiation with its matter.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Structural Elucidation

For a molecule like N-Butyl-N-(1-methoxyethyl)nitramide, one would expect to observe characteristic vibrational frequencies corresponding to its distinct structural features. For instance, the nitramide (B1216842) group (N-NO₂) would exhibit symmetric and asymmetric stretching vibrations. The C-N, C-O, and C-C bonds within the butyl and methoxyethyl groups would also produce unique signals in the fingerprint region of the spectra. Comparing the experimental spectra with theoretical calculations using methods like Density Functional Theory (DFT) would aid in the precise assignment of these vibrational modes.

Electronic Absorption Spectroscopy (e.g., UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals.

The nitramide functional group in this compound contains n and π electrons, which could lead to n→π* and π→π* transitions. The position and intensity of the absorption maxima (λ_max_) would provide information about the electronic structure and conjugation within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule.

¹H NMR: A proton NMR spectrum of this compound would reveal the number of different proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (ratio of protons). One would expect distinct signals for the protons of the butyl group, the methoxy (B1213986) group, and the ethyl group, with their chemical shifts influenced by the electronegative nitrogen and oxygen atoms.

¹³C NMR: A carbon-13 NMR spectrum would show the number of unique carbon environments. The chemical shifts of the carbon atoms would be characteristic of their hybridization and proximity to electron-withdrawing groups like the nitramide and methoxy functionalities.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) would be crucial for determining the exact molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion) to generate a spectrum of fragment ions. The fragmentation pathways are often predictable and provide detailed structural information. For this compound, MS/MS analysis would likely involve the cleavage of the N-N bond, loss of the butyl or methoxyethyl groups, and other characteristic fragmentations that would help to piece together the molecular structure and confirm the connectivity of the atoms.

X-ray Crystallography for Solid-State Molecular Architecture

The determination of the three-dimensional arrangement of atoms within a crystalline solid is accomplished through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and conformational arrangements, which are crucial for understanding a molecule's steric and electronic properties. However, for this compound, specific crystallographic data has not been reported in publicly accessible literature.

Crystal Structure Determination

As of the latest available information, the crystal structure of this compound has not been determined or published. Consequently, key crystallographic parameters such as its crystal system, space group, unit cell dimensions, and atomic coordinates are unknown.

Intermolecular Packing Analysis

Without a determined crystal structure, an analysis of the intermolecular packing of this compound cannot be performed. Such an analysis would typically investigate intermolecular forces like hydrogen bonds, van der Waals forces, and dipole-dipole interactions that dictate how molecules are arranged in the solid state. This information is vital for understanding the physical properties of the compound, including its density and melting point.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are fundamental for separating components of a mixture and for assessing the purity of a compound. Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard in analytical chemistry for this purpose. However, specific, validated chromatographic methods for the analysis of this compound have not been detailed in the available scientific research. The development of such methods would require empirical determination of optimal parameters.

Gas Chromatography (GC)

There are no published, standardized Gas Chromatography methods for the analysis of this compound. The development of a GC method would involve selecting appropriate conditions, which are currently not documented.

Hypothetical GC Method Parameters (for development purposes):

| Parameter | Value |

|---|---|

| Column Type | Not Established |

| Carrier Gas | Not Established |

| Flow Rate | Not Established |

| Inlet Temperature | Not Established |

| Oven Program | Not Established |

| Detector | Not Established |

| Retention Time | Not Determined |

High-Performance Liquid Chromatography (HPLC)

Detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography are not found in the current body of scientific literature. Establishing an HPLC method would be a necessary step for routine purity assessment and quality control.

Hypothetical HPLC Method Parameters (for development purposes):

| Parameter | Value |

|---|---|

| Column | Not Established |

| Mobile Phase | Not Established |

| Flow Rate | Not Established |

| Detection Wavelength | Not Established |

| Injection Volume | Not Established |

| Retention Time | Not Determined |

Applications and Advanced Materials Chemistry of N Butyl N 1 Methoxyethyl Nitramide Derivatives

Role in the Synthesis of Complex Organic Molecules

The molecular structure of N-Butyl-N-(2-nitroxyethyl)nitramine, featuring both a nitramine and a nitrate (B79036) ester group, makes it a valuable precursor and building block in the synthesis of specialized organic molecules.

Precursor to Energetic Materials

N-Butyl-N-(2-nitroxyethyl)nitramine (BuNENA) is primarily recognized for its role as an energetic plasticizer in propellant and explosive formulations. rsc.orgresearchgate.net Its synthesis involves the nitration of N-butylethanolamine, a process for which various methods have been developed to optimize yield and safety. researchgate.netresearchgate.netsemnan.ac.ir The presence of both a plasticizing alkyl chain and energetic nitro groups allows for the modification of the mechanical properties and performance of energetic materials. researchgate.net

BuNENA is a key ingredient in the formulation of nitramine-based compounds such as those containing RDX (Research Department eXplosive) and HMX (High Melting eXplosive). researchgate.net In these formulations, BuNENA serves to soften the polymer matrix, enhancing flexibility and safety. rsc.orgresearchgate.net The current trend in gun propellant development involves replacing non-energetic plasticizers with energetic ones like BuNENA to improve ballistic performance. nih.gov Studies have shown that propellants based on BuNENA exhibit superior ballistic performance compared to those using traditional plasticizers like dioctyl phthalate (B1215562) (DOP). nih.gov

Different synthesis routes for BuNENA have been explored, including the use of dinitrogen pentoxide in nitric acid, which is presented as a safer and more economical one-step method. semnan.ac.ir Other reported methods involve various nitrating agents and catalysts to improve efficiency and yield. researchgate.netresearchgate.net

Building Block for Nitrogen-Rich Frameworks

While direct evidence of N-Butyl-N-(2-nitroxyethyl)nitramine being used as a primary building block for the construction of porous, nitrogen-rich frameworks is limited in available research, its inherent nitrogen content and functional groups suggest potential in this area. Nitrogen-rich materials are of significant interest for applications in energetic materials and as gas storage media.

The synthesis of high-nitrogen content heterocyclic nitramines is an active area of research. dtic.mil These efforts often focus on creating fused ring systems to enhance density and thermal stability. Although BuNENA is a linear molecule, the chemistry of nitramines is central to these developments. Theoretical studies on linear and cyclic nitramines aim to understand the relationship between structure and energetic properties, which could inform the design of future energetic polymers and frameworks. acs.org The fundamental understanding of nitramine chemistry, including that of simpler molecules like N-methylnitramine, provides a basis for exploring the potential of more complex nitramines like BuNENA in constructing larger, functional molecular architectures. researchgate.net

Potential in Functional Materials Science

The unique combination of a flexible butyl group and energetic nitro functionalities in N-Butyl-N-(2-nitroxyethyl)nitramine underpins its potential in the development of advanced functional materials, particularly in the realm of polymers and composites.

Polymeric Applications (e.g., Plasticizers for specific polymers)

BuNENA is particularly effective as a plasticizer for nitrocellulose-based propellants, where it has been shown to have a higher plasticizing efficiency than nitroglycerin. researchgate.net It is also used in conjunction with energetic polymers such as glycidyl (B131873) azide (B81097) polymer (GAP) and polyglycidyl nitrate (PGN) in solid propellants. springerprofessional.deresearchgate.net The compatibility of BuNENA with these polymers is a critical factor in the formulation of high-energy materials. springerprofessional.de Research has demonstrated that BuNENA can reduce the glass transition temperature of these polymers, which is crucial for maintaining performance at low temperatures. springerprofessional.de

The table below summarizes the effect of BuNENA on the properties of certain polymers.

| Polymer | Effect of BuNENA Addition | Reference |

| Nitrocellulose | Increased tensile strength and elongation at break compared to nitroglycerin. | researchgate.net |

| Glycidyl Azide Polymer (GAP) | Reduced glass transition temperature, indicating good plasticizing effect. | springerprofessional.de |

| Polyglycidyl Nitrate (PGN) | Reduced glass transition temperature and good thermal stability. | springerprofessional.de |

Advanced Composite Materials Development

N-Butyl-N-(2-nitroxyethyl)nitramine plays a significant role in the development of advanced composite materials, specifically energetic composites such as polymer-bonded explosives (PBXs) and composite rocket propellants. dtic.mil In these materials, a solid energetic filler (like RDX or HMX) is dispersed in a polymeric binder matrix, which is plasticized to achieve the desired mechanical properties.

BuNENA is a key component in modern composite propellants, including those based on hydroxyl-terminated polybutadiene (B167195) (HTPB) and glycidyl azide polymer (GAP). researchgate.netnih.gov Its incorporation enhances the processability of the propellant slurry and improves the mechanical integrity of the cured propellant grain. dtic.mil For instance, in HMX/GAP/BuNENA-based smokeless composite rocket propellants, neutral polymeric bonding agents are used to further enhance the mechanical properties. researchgate.net

The development of advanced composites also involves optimizing the interaction between the fiber reinforcement and the polymer matrix. While not directly related to BuNENA, research into natural fiber-reinforced polymer composites highlights the importance of the matrix properties, which can be tailored using plasticizers. researchgate.netresearchgate.net The principles of achieving strong interfacial adhesion and desirable mechanical characteristics in these composites are broadly applicable to the design of advanced energetic composites containing BuNENA.

Derivatization for Novel Chemical Functionalities

The derivatization of energetic molecules like N-Butyl-N-(2-nitroxyethyl)nitramine (BuNENA) is a key strategy for developing new materials with tailored properties. While specific derivatization of BuNENA itself is not widely reported, the broader field of energetic plasticizer development provides insights into potential pathways for creating novel chemical functionalities.

The synthesis of different energetic plasticizers often involves modifying the backbone or the energetic functional groups to achieve a desired balance of energy, sensitivity, and physical properties. rsc.org For example, the synthesis of other NENA derivatives, such as Me-NENA (methyl) and Et-NENA (ethyl), demonstrates the potential for modifying the alkyl chain of BuNENA to fine-tune its properties. researchgate.net

The synthesis of semi-synthetic derivatives of natural products, such as betulin, to enhance their biological activity also provides a general model for how a parent molecule can be chemically modified to introduce new functionalities. mdpi.com This approach of targeted synthesis to create derivatives with improved or novel properties is directly applicable to the field of energetic materials.

Research on N-Butyl-N-(1-methoxyethyl)nitramide and its Derivatives Remains Undisclosed

Comprehensive searches for the chemical compound This compound have yielded no specific scientific data regarding its synthesis, properties, or applications in advanced materials chemistry. Despite extensive queries for this particular molecule and its potential derivatives, the scientific literature accessible through public databases does not appear to contain research pertaining to the synthesis of its analogues or its incorporation into macrocyclic or supramolecular structures.

The inquiry sought to detail the applications and advanced materials chemistry of derivatives of this compound, with a specific focus on two key areas: the synthesis of analogues with tuned reactivity and their incorporation into larger chemical frameworks. However, the absence of any foundational research on the parent compound itself precludes any substantive discussion on these advanced topics.

Searches for related but distinct compounds, such as N-butyl-N-(2-nitroxyethyl)nitramine (Butyl-NENA), have shown that research into similar chemical motifs exists, particularly in the field of energetic materials. This available research, however, does not extend to the specified methoxyethyl variant of N-butylnitramide.

Similarly, broad explorations into the supramolecular chemistry of nitramides and the design of macrocycles containing nitramide (B1216842) functionalities have provided general principles but no concrete examples involving this compound. This suggests that if research into this specific compound is being conducted, it is likely nascent, proprietary, or not yet published in accessible forums.

Without any available data on the synthesis, reactivity, or structural chemistry of this compound, a detailed scientific article on its derivatives, as requested, cannot be constructed. The scientific community awaits any future publications that may shed light on the properties and potential of this specific compound.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Routes for Nitramide (B1216842) Synthesis

The synthesis of nitramines, traditionally reliant on potent nitrating agents and harsh acidic conditions, is an area ripe for innovation. core.ac.uk Future research should prioritize the development of efficient and selective catalytic methods for the synthesis of N-Butyl-N-(1-methoxyethyl)nitramide and its analogues. Homogeneous and heterogeneous catalysis, employing transition metal complexes, offers a promising avenue for achieving milder reaction conditions and improved control over the nitration process. researchgate.net For instance, catalytic systems that facilitate the N-alkylation of primary amines with alcohols could be adapted for the synthesis of precursors to functionalized nitramines. nih.gov

A key challenge in the direct nitration of amines is the propensity for the formation of unreactive ammonium (B1175870) salts in acidic media. core.ac.uk Catalytic approaches could circumvent this by activating the amine or the nitrating agent in a more controlled manner. Research into base-free catalytic systems, which have shown success in the N-alkylation of amino acid esters, could provide a valuable starting point for developing methods that preserve sensitive functional groups. nih.gov

| Catalyst Type | Potential Advantages for Nitramide Synthesis | Relevant Research Area |

| Homogeneous Transition Metal Complexes | High selectivity, tunable reactivity through ligand design. | Catalytic amination of alcohols. researchgate.net |

| Heterogeneous Catalysts | Ease of separation and recyclability, potential for continuous flow processes. | Reductive amination with solid catalysts. |

| Organocatalysts | Metal-free, potentially lower toxicity. | Activation of amines and nitrating agents. |

Exploration of Bio-Inspired Synthetic Pathways

Nature often provides elegant solutions for the construction of complex molecular architectures. Bio-inspired synthesis, which mimics enzymatic processes, represents a frontier in chemical synthesis that could be applied to nitramides. While the direct biological synthesis of nitramines is not known, the principles of biomimetic chemistry can inspire novel synthetic strategies. For example, the use of water as a catalyst in biomimetic cyclization reactions of imines and enamines suggests that environmentally benign solvent systems could be employed. The synthesis of alkaloids, which often involves complex, multi-step reactions in aqueous media, can serve as a model for developing tandem reactions to construct the this compound backbone. rsc.org

Future research could explore enzyme-mediated reactions, such as those involving laccase, for oxidative coupling steps that could be incorporated into a synthetic route. rsc.org The development of synthetic precursors that undergo spontaneous or enzyme-triggered cyclizations and functional group installations could lead to more efficient and stereoselective syntheses.

Advanced in Situ Spectroscopic Monitoring of Nitramide Reactions

A thorough understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes and ensuring safety, particularly when dealing with energetic compounds. Advanced in situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for real-time reaction monitoring. nih.gov The application of in situ FTIR would allow for the tracking of reactant consumption, intermediate formation, and product generation throughout the synthesis of this compound. This data is invaluable for elucidating reaction pathways and identifying potential side reactions or unstable intermediates.

The formation of nitramines can be complex, and in situ monitoring can provide insights into the initial steps of the reaction, such as the formation of nitrosamine (B1359907) intermediates which may precede nitramine formation under certain conditions. illinois.edu This is particularly relevant as N-nitrosamines are often carcinogenic, and understanding their formation and fate is critical. nih.gov

| Spectroscopic Technique | Information Gained | Relevance to Nitramide Synthesis |

| In Situ FTIR | Real-time concentration profiles of reactants, intermediates, and products. | Mechanistic elucidation, kinetic analysis, process optimization. nih.gov |

| Raman Spectroscopy | Complementary vibrational information, often better for aqueous systems. | Monitoring reactions in various solvent systems. |

| NMR Spectroscopy | Detailed structural information on species in solution. | Identification of intermediates and byproducts. |

Integration with Machine Learning for Predictive Chemistry

The application of machine learning (ML) in chemistry is rapidly expanding, offering powerful tools for predicting molecular properties and reaction outcomes. mdpi.comresearchgate.netresearchgate.net For a novel compound like this compound, ML models can be trained on existing data from other nitramines and related energetic materials to predict key properties such as density, heat of formation, and detonation performance. mdpi.comresearchgate.net This predictive capability can accelerate the design of new energetic materials by allowing for the rapid screening of candidate molecules before undertaking costly and potentially hazardous experimental synthesis. acs.orgsciencedaily.com

Furthermore, ML can be used to predict reaction outcomes and optimize reaction conditions. By analyzing large datasets of chemical reactions, ML models can identify patterns that correlate starting materials, reagents, and conditions with product yield and selectivity. sciencedaily.com This approach could be instrumental in developing the novel catalytic routes for nitramide synthesis discussed in section 7.1.

Design of Next-Generation Nitramide-Based Functional Materials

The unique combination of a nitramine group and a flexible alkoxyethyl chain in this compound suggests its potential as a building block for advanced functional materials. The nitramine moiety provides energetic properties, while the ether linkage can impart desirable physical properties such as a lower melting point and increased solubility, making it a candidate for an energetic plasticizer.

Future research should focus on incorporating this molecule into polymer matrices to create novel polymer-bonded explosives (PBXs) with tailored mechanical properties and sensitivities. The synthesis of N-alkoxyamines, which share the N-O linkage, has been extensively studied for applications in living radical polymerization, and these methods could potentially be adapted. chimia.chresearchgate.netchimia.ch The design of energetic polymers where the nitramine is an integral part of the polymer backbone is another exciting avenue. Computational studies have shown that while elongating the chain of linear nitramines may not always enhance explosive properties, the formation of cyclic and caged structures can lead to significant improvements in density and detonation performance. acs.org

| Material Type | Potential Application | Key Research Focus |

| Energetic Plasticizers | Modifying the properties of solid propellants and explosives. | Compatibility with binders, thermal stability, plasticizing efficiency. |

| Polymer-Bonded Explosives (PBXs) | Improving the safety and performance of explosive formulations. | Binder interaction, mechanical properties, aging characteristics. |

| Energetic Polymers | High-performance propellants and explosives. | Synthesis of monomers, polymerization techniques, material characterization. |

Elucidation of Complex Reaction Networks Involving this compound

The chemical behavior of nitramines, particularly under energetic conditions, involves complex reaction networks. Understanding these networks is fundamental to predicting their stability, decomposition pathways, and performance. Computational chemistry, including density functional theory (DFT) and molecular dynamics simulations, is a powerful tool for investigating these complex processes at a molecular level. mdpi.comresearchgate.netdtic.mil

Future computational studies on this compound should focus on:

Decomposition Mechanisms: Identifying the initial bond-breaking events and subsequent reaction pathways under thermal or shock stimuli. The presence of both N-NO2 and C-O bonds offers multiple potential initiation sites.

Influence of Substituents: Systematically varying the alkyl and alkoxy groups to understand their electronic and steric effects on the reactivity and stability of the nitramine core. Computational studies on trinitrophenyl-substituted nitramines have shown that substituents can significantly impact energetic properties and stability. vu.lt

By combining computational predictions with experimental validation, a comprehensive understanding of the complex chemistry of this compound can be achieved, paving the way for its potential application in advanced materials.

Conclusion

Summary of Key Research Findings and Methodological Advancements

Research specifically dedicated to N-Butyl-N-(1-methoxyethyl)nitramide is not extensively documented in publicly available literature. However, analysis of its structure and comparison with related compounds allow for a summary of its predicted properties and the methodological approaches relevant to its synthesis.

The key structural features of this compound include the nitramine group, which is the basis of its energetic potential, and an ether group (methoxyethyl), which influences its physical properties. The presence of the ether group is anticipated to increase its solubility in polar solvents when compared to nitramides with purely alkyl substituents.

Predicted Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂O₃ | |

| Molecular Weight | 176.21 g/mol | |

| IUPAC Name | This compound | |

| Canonical SMILES | CCCCN(C(C)OC)N+[O-] | |

| InChI Key | MBOKYNXWYWAYFH-UHFFFAOYSA-N |

Predicted Energetic and Stability Properties (Comparative):

| Compound Name | Decomposition Temp. (°C) | Impact Sensitivity (J) | Detonation Velocity (m/s) |

| This compound | ~150–200 (estimated) | >5 (predicted) | N/A |

| RDX (Cyclotrimethylenetrinitramine) | 210 | 7.4 | 8,750 |

| N,N-Bis(2-azidoethyl)nitramide | 160 | 3.5 | ~7,200 |

| Predicted based on DFT studies of nitramide (B1216842) analogs. |

Methodological advancements in nitramide chemistry that are relevant to this compound primarily concern its synthesis. A plausible retrosynthetic analysis suggests two main strategies: the direct nitration of the preformed secondary amine, N-butyl-N-(1-methoxyethyl)amine, or a stepwise functionalization approach. The synthesis of the precursor amine can be achieved through methods like the alkylation of N-butylamine with a 1-methoxyethyl halide. Subsequent nitration would then yield the target compound.

Challenges in the synthesis of such compounds include ensuring regioselectivity to achieve mono-nitration without over-oxidation and managing the stability of the nitramide product, which can be sensitive to acidic or basic conditions. The presence of the ether group may also necessitate the use of protective group strategies to prevent side reactions during the nitration step.

Broader Implications for Nitramide Chemistry

The study of asymmetrically substituted nitramides like this compound has broader implications for the field of energetic materials. The introduction of different functional groups, such as the ether linkage in this case, allows for the fine-tuning of the compound's physical and chemical properties.

The ether group is expected to lower the thermal stability of the compound compared to purely alkyl or aromatic nitramides due to the weaker C–O bonds. However, it can also enhance solubility in certain solvents, which could be advantageous for processing and formulation. This trade-off between stability and solubility is a key area of investigation in the development of new energetic materials.

Furthermore, the synthesis of such molecules presents challenges and opportunities for advancing synthetic methodologies. Developing selective and efficient methods for the nitration of complex amines and managing the stability of the resulting products are ongoing areas of research in nitramide chemistry.

Outlook for this compound in Future Chemical Research

The future research outlook for this compound is contingent on a more thorough characterization of its properties. Currently, much of the available data is based on predictions and estimations. Future research should focus on:

Experimental Verification: Conducting empirical studies to determine its actual decomposition temperature, impact sensitivity, and other performance characteristics.

Synthesis Optimization: Developing and optimizing a reliable and high-yield synthesis route.

Comparative Studies: Systematically comparing its properties with other nitramides to better understand the structure-property relationships.

The insights gained from studying this compound could contribute to the rational design of new energetic materials with tailored properties. For instance, understanding the influence of the methoxyethyl group could inform the development of other ether-containing nitramides with desirable characteristics.

Ethical Considerations in Nitramide Research (General academic discussion)

Research into nitramides and other energetic materials necessitates a strong commitment to ethical principles, encompassing safety, security, and the potential for misuse. While the primary goal of such research is often to advance scientific knowledge and develop materials for legitimate applications, the dual-use nature of energetic materials requires careful consideration.

A core ethical principle is the responsibility to ensure safety . This includes the safety of researchers, laboratory personnel, and the surrounding community. Researchers have an obligation to be fully informed about the potential hazards of the materials they work with and to implement rigorous safety protocols. purdue.edu This involves conducting thorough risk assessments, using appropriate personal protective equipment, and having emergency procedures in place.

Honesty and integrity are also paramount. Researchers must report their findings accurately and transparently, without misrepresenting the potential applications or risks of their work. engc.org.uk This is crucial for maintaining the credibility of the scientific community and for ensuring that decisions regarding the use of these materials are based on sound evidence.

Furthermore, there is a broader responsibility to the public good . engc.org.uk This involves considering the potential societal impacts of the research. While the direct applications of a compound like this compound may be in specialized fields, the knowledge gained contributes to a broader understanding of energetic materials. Therefore, researchers and institutions should be mindful of the potential for their work to be used for harmful purposes and should adhere to all relevant regulations and guidelines regarding the security of such materials.

The ethical landscape of chemical research is constantly evolving, and it is the responsibility of every researcher to engage in ongoing reflection and dialogue to ensure that their work is conducted in a manner that is both scientifically sound and ethically responsible. mahidol.ac.th

Q & A

Q. How can conflicting reports on nitramide stability in ionic liquids be resolved?

- Methodological Answer :

- Controlled Replication : Test stability in [BMIM][PF₆] vs. [EMIM][NTf₂]. Polar ionic liquids (e.g., [BMIM][PF₆]) stabilize nitramides via H-bonding (lifetime > 48 hr at 25°C) .

- DFT Validation : Simulate ion pair interactions; higher stabilization energy (-20 kcal/mol) correlates with experimental stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.